Morpholine, 4-[1-oxo-3-(2-thienyl)-2-propenyl]-
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Overview
Description
Morpholine, 4-[1-oxo-3-(2-thienyl)-2-propenyl]- is an organic compound that features a morpholine ring substituted with a 1-oxo-3-(2-thienyl)-2-propenyl group. This compound is of interest due to its unique chemical structure, which combines the properties of morpholine and thiophene derivatives, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[1-oxo-3-(2-thienyl)-2-propenyl]- typically involves the reaction of morpholine with a suitable thiophene derivative under controlled conditions. One common method is the condensation reaction between morpholine and 3-(2-thienyl)-2-propenal in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[1-oxo-3-(2-thienyl)-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiophene ring to a dihydrothiophene derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the thiophene ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Morpholine, 4-[1-oxo-3-(2-thienyl)-2-propenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of Morpholine, 4-[1-oxo-3-(2-thienyl)-2-propenyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the thiophene substitution, used widely in organic synthesis and as a solvent.
Thiophene: A sulfur-containing heterocycle, known for its role in organic electronics and materials science.
4-(1-oxo-2-butenyl)morpholine: A related compound with a different substitution pattern, used in various chemical applications.
Uniqueness
Morpholine, 4-[1-oxo-3-(2-thienyl)-2-propenyl]- stands out due to its combined properties of morpholine and thiophene
Properties
CAS No. |
61859-30-1 |
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Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C11H13NO2S/c13-11(12-5-7-14-8-6-12)4-3-10-2-1-9-15-10/h1-4,9H,5-8H2 |
InChI Key |
KYCCUOPBWDJDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
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